1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
Overview
Description
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, also known as mitobronitol, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. Mitobronitol belongs to the class of nitrogen mustards, which are known for their ability to crosslink DNA strands, leading to cell death.
Mechanism Of Action
Mitobronitol exerts its cytotoxic effects by crosslinking DNA strands, leading to cell death. Specifically, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine forms intrastrand crosslinks between guanine residues, which disrupts DNA replication and transcription. This ultimately leads to cell death and the suppression of tumor growth.
Biochemical And Physiological Effects
Mitobronitol has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen. This inhibition of angiogenesis further suppresses tumor growth.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in lab experiments is its relative ease of synthesis. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been extensively studied for its potential use in cancer treatment, meaning that there is a wealth of information available on its mechanism of action and potential applications. One limitation of using 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in lab experiments is its cytotoxic effects, which can make it difficult to work with. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has not yet been approved for clinical use, meaning that its potential applications are still being explored.
Future Directions
There are several potential future directions for research on 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine. One area of interest is the development of new formulations of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine that can improve its efficacy and reduce its toxicity. Additionally, researchers are exploring the use of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in combination with other chemotherapeutic agents to enhance its cytotoxic effects. Another potential area of research is the use of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Finally, researchers are exploring the use of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in the treatment of other diseases, such as autoimmune disorders and viral infections.
Scientific Research Applications
Mitobronitol has been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Mitobronitol has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been studied for its potential use in the treatment of glioblastoma, a type of brain cancer that is notoriously difficult to treat.
properties
CAS RN |
127792-84-1 |
---|---|
Product Name |
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine |
Molecular Formula |
C4H11ClN2O4S2 |
Molecular Weight |
250.7 g/mol |
IUPAC Name |
N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide |
InChI |
InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3 |
InChI Key |
QVKFHBWVOPWLGX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
Other CAS RN |
127792-84-1 |
synonyms |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine 90CE compound |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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